Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate
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Overview
Description
Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is a chemical compound with the molecular formula C8H9F3N2O2. It is known for its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate typically involves the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophilic substitution products.
Scientific Research Applications
Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, leading to the modulation of biochemical pathways. This compound can inhibit or activate certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester
- Methyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl (5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)glycinate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-6-3-7(13-4-8(16)17-2)14-15(6)5-9(10,11)12/h3H,4-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELVETSUBNPEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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